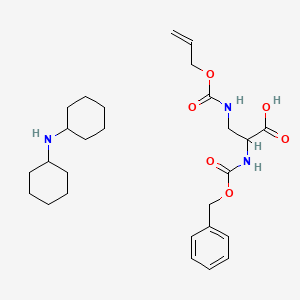

Dicyclohexylamine (R)-3-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid

Description

Chemical Identity: This compound, often abbreviated as Z-D-Dap(Alloc).DCHA (CAS: 1423018-03-4), is a dicyclohexylamine (DCHA) salt of a diamino propionic acid (Dap) derivative. Its molecular formula is C27H41N3O6 (molecular weight: 503.63 g/mol). The structure features:

- Benzyloxycarbonyl (Z/Cbz) group at the N<sup>α</sup>-position.

- Allyloxycarbonyl (Alloc) group at the N<sup>β</sup>-position.

- (R)-configuration at the chiral center .

Applications: Primarily used in peptide synthesis as a protected amino acid building block. The DCHA counterion enhances solubility in organic solvents, facilitating solid-phase synthesis workflows .

Properties

Molecular Formula |

C27H41N3O6 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C15H18N2O6.C12H23N/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2 |

InChI Key |

DIMJZSGSWDHYDY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Z-D-DAP(ALOC)-OH DCHA involves multiple steps, including the protection and deprotection of functional groups. The synthetic route typically starts with the preparation of the protected diamino propionic acid derivative. The allyloxycarbonyl (Alloc) and benzyloxycarbonyl (Z) groups are used to protect the amino groups during the synthesis. The final product is obtained by reacting the protected intermediate with dicyclohexylamine (DCHA) under specific reaction conditions .

Chemical Reactions Analysis

Z-D-DAP(ALOC)-OH DCHA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Deprotection: The Alloc and Z protecting groups can be removed under specific conditions to yield the free diamino propionic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like palladium on carbon for Alloc group removal .

Scientific Research Applications

Medicinal Chemistry

Dicyclohexylamine derivatives are explored for their potential as therapeutic agents. The compound's structure allows it to interact with biological targets, potentially modulating pathways involved in inflammation and immune responses.

Case Study: Antiviral Properties

Research indicates that compounds similar to Dicyclohexylamine can enhance the immune response against viral infections, such as Hepatitis C virus (HCV), by modulating the activity of STING (Stimulator of Interferon Genes).

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its reactivity is exploited in various chemical transformations, including:

- Esterification

- Condensation Reactions

Catalysis

Dicyclohexylamine has been utilized in developing new catalysts for chemical reactions, such as:

- Palladium Catalysts : Employed in Suzuki coupling reactions for synthesizing biaryl compounds from aryl bromides and boronic acids .

Analytical Chemistry

The compound is used in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), where it constitutes ionic liquid matrices for bacterial analysis .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Z-D-DAP(ALOC)-OH DCHA involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and biochemical pathways. The Alloc and Z protecting groups play a crucial role in modulating the reactivity and stability of the compound during these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Counterparts

(S)-Enantiomer: Dicyclohexylamine (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

- CAS : 204197-28-4

- Molecular Formula : C24H43N3O6

- Key Differences :

Boc/Alloc Variant: Dicyclohexylamine (R)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

- CAS : 204197-26-2

- Molecular Formula : C24H43N3O6

- Key Differences: Protecting Groups: Boc at N<sup>α</sup> and Alloc at N<sup>β</sup>. Stability: Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas Z requires hydrogenolysis (e.g., H2/Pd-C). Solubility: Similar DCHA counterion but lower molecular weight (469.61 g/mol) compared to the Z/Alloc variant .

Fmoc-Protected Analogues

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)propanoic Acid (Fmoc-Ser(Allyl)-OH)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Applications |

|---|---|---|---|---|---|

| Z-D-Dap(Alloc).DCHA (Target) | 1423018-03-4 | C27H41N3O6 | 503.63 | Z (Cbz), Alloc | Peptide synthesis (acid-stable) |

| (S)-Boc/Alloc.DCHA | 204197-28-4 | C24H43N3O6 | 469.61 | Boc, Alloc | Boc-based synthesis |

| (R)-Boc/Alloc.DCHA | 204197-26-2 | C24H43N3O6 | 469.61 | Boc, Alloc | Orthogonal protection strategies |

| Fmoc-Ser(Allyl)-OH | 704910-17-8 | C22H21NO6 | 395.41 | Fmoc, Allyl | Solid-phase peptide synthesis |

Research Findings and Functional Insights

Protecting Group Stability

- Z (Cbz) Group : Requires harsh conditions (H2/Pd-C) for removal, limiting compatibility with reducible functional groups. Ideal for stepwise synthesis where orthogonal protection is critical .

- Alloc Group : Removed selectively under mild conditions (Pd(0)/nucleophiles), enabling sequential deprotection in complex peptide architectures .

- Boc vs. Fmoc : Boc’s acid-lability contrasts with Fmoc’s base-lability, offering flexibility in synthesis workflows .

Solubility and Handling

Stereochemical Impact

- (R)- vs. (S)-Configuration: Affects peptide backbone conformation and biological activity. The (R)-isomer is often selected for non-natural peptide motifs to evade enzymatic degradation .

Biological Activity

Dicyclohexylamine (R)-3-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dicyclohexylamine moiety and two distinct amino acid derivatives. The synthesis typically involves multiple steps, including the formation of the allyloxy and benzyloxy carbonyl groups, which are crucial for its biological activity. The synthetic pathway can be illustrated as follows:

- Formation of the dicyclohexylamine core .

- Introduction of the allyloxycarbonyl group .

- Attachment of the benzyloxycarbonyl group .

The detailed synthetic routes can vary, but they often employ standard peptide coupling techniques to achieve the desired modifications.

Biological Activity

Dicyclohexylamine derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following table summarizes key findings from recent research:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

Antimicrobial Activity

Research indicates that Dicyclohexylamine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have demonstrated that Dicyclohexylamine compounds can reduce the production of pro-inflammatory cytokines. This suggests a mechanism through which these compounds may exert protective effects in inflammatory diseases.

Anticancer Properties

Preliminary investigations have reported that certain derivatives induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and subsequent cellular signaling pathways leading to programmed cell death.

Case Studies

Several case studies have highlighted the potential applications of Dicyclohexylamine derivatives:

- Case Study on Antimicrobial Efficacy : A study involving Dicyclohexylamine derivatives showed a notable reduction in bacterial load in infected animal models, supporting their application in treating infections.

- Case Study on Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties demonstrated that treatment with these compounds resulted in decreased levels of TNF-alpha and IL-6 in animal models of arthritis.

- Case Study on Cancer Cell Lines : Research conducted on human cancer cell lines revealed that specific Dicyclohexylamine derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.